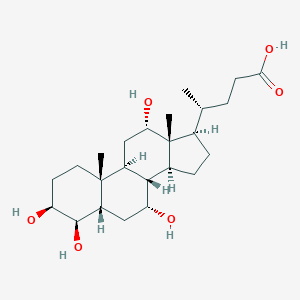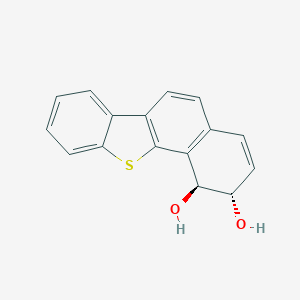
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid, also known as TFB-TBOA, is a competitive inhibitor of glutamate transporters. It has been extensively studied for its potential applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mecanismo De Acción
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid acts as a competitive inhibitor of glutamate transporters, specifically the excitatory amino acid transporters (EAATs). EAATs are responsible for removing glutamate from the synapse, thereby preventing excessive activation of glutamate receptors. 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid binds to the substrate-binding site of EAATs, preventing the uptake of glutamate and leading to increased extracellular glutamate levels.
Biochemical and Physiological Effects:
The increased extracellular glutamate levels caused by 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid can have both beneficial and detrimental effects. In some cases, it can lead to increased synaptic transmission and improved cognitive function. However, in other cases, it can lead to excitotoxicity and neuronal damage. 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has also been shown to modulate the release of other neurotransmitters such as GABA and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid is its specificity for EAATs, which allows for targeted modulation of glutamate transport. However, its effects on extracellular glutamate levels can be difficult to control and may vary depending on the experimental conditions. Additionally, 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has a relatively short half-life, which can make it difficult to study in vivo.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the role of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential therapeutic applications of 3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid in epilepsy and stroke warrant further investigation.
Métodos De Síntesis
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid can be synthesized by reacting 3-phenyl-2-propenoic acid with trifluoroacetic anhydride, followed by reaction with 4,4,4-trifluoro-3-oxo-but-1-enylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid has been extensively studied for its potential applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to inhibit the uptake of glutamate, the main excitatory neurotransmitter in the central nervous system. This inhibition leads to increased extracellular glutamate levels, which can have both beneficial and detrimental effects depending on the context.
Propiedades
IUPAC Name |
3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c14-13(15,16)11(18)6-7-17-10(12(19)20)8-9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIIENMBDGAIEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC=CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395907 |
Source


|
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-(4,4,4-trifluoro-3-oxo-but-1-enylamino)-propionic acid | |
CAS RN |
133992-79-7 |
Source


|
| Record name | 3-phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)

![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)


![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)

![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B238493.png)

